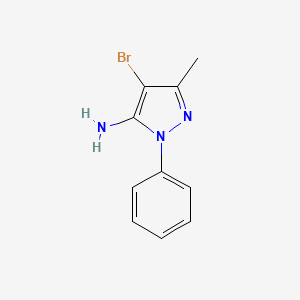

4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine

Description

Historical Context and Discovery

The discovery of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine is rooted in the broader history of pyrazole chemistry. Pyrazoles were first synthesized in 1883 by Ludwig Knorr through the reaction of β-diketones with hydrazine derivatives. This foundational work laid the groundwork for later modifications, including halogenation and functional group substitutions. The introduction of bromine at the 4-position and methyl/phenyl groups at the 3- and 1-positions, respectively, reflects advancements in regioselective synthesis during the late 20th century. Early applications focused on its utility as a versatile intermediate in pharmaceutical and agrochemical research, driven by the need for structurally diverse heterocycles.

Key Milestones in Its Development:

Significance in Heterocyclic Chemistry

This compound exemplifies the strategic importance of halogenated pyrazoles in heterocyclic chemistry. Its structure combines electron-withdrawing (bromine) and electron-donating (methyl, phenyl) groups, creating a polarized scaffold that enhances reactivity in nucleophilic substitutions and metal-catalyzed cross-couplings. This compound’s ability to participate in Suzuki-Miyaura reactions, as demonstrated in the synthesis of 4-substituted pyrazole-3,5-diamines, underscores its role in constructing complex molecular architectures.

The bromine atom at position 4 serves as a critical handle for further derivatization, enabling the synthesis of bioactive molecules such as CDK9 inhibitors. Additionally, its phenyl group enhances lipophilicity, improving membrane permeability in drug candidates.

Position Within Pyrazole Derivative Classification

This compound belongs to the 1,3,4,5-tetrasubstituted pyrazole subclass, characterized by the following structural features:

Substituent Analysis:

This substitution pattern places the compound in a unique niche among pyrazole derivatives, as evidenced by its molecular formula (C₁₀H₁₀BrN₃) and distinct spectral properties. Its IUPAC name, 4-bromo-5-methyl-2-phenylpyrazol-3-amine, reflects the priority of substituents according to Hantzsch-Widman nomenclature.

Comparative Analysis with Related Pyrazoles:

The strategic placement of bromine and amine groups in this compound distinguishes it from simpler pyrazoles, enabling applications in advanced medicinal and materials chemistry.

Properties

IUPAC Name |

4-bromo-5-methyl-2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-7-9(11)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUGDEKPCNCMIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Br)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402093 | |

| Record name | 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69464-98-8 | |

| Record name | 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-4-bromo-3-methyl-1-phenylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3-methyl-1-phenyl-1H-pyrazole with ammonia or an amine under suitable conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethylformamide or tetrahydrofuran.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

Major Products Formed

Substitution: Formation of 4-azido-3-methyl-1-phenyl-1H-pyrazol-5-amine, 4-thio-3-methyl-1-phenyl-1H-pyrazol-5-amine, etc.

Oxidation: Formation of 4-bromo-3-formyl-1-phenyl-1H-pyrazol-5-amine, 4-bromo-3-carboxy-1-phenyl-1H-pyrazol-5-amine.

Reduction: Formation of this compound derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine serves as a crucial intermediate in the synthesis of novel therapeutic agents. Its derivatives have shown potential for developing anti-inflammatory and analgesic medications. For example, research has indicated that certain derivatives exhibit comparable efficacy to standard anti-inflammatory drugs like diclofenac in various bioassays .

Mechanism of Action

The compound's mechanism of action often involves the inhibition of specific enzymes or receptors associated with inflammatory pathways. Molecular docking studies have revealed strong binding affinities with target proteins, suggesting its potential as a drug candidate.

Agricultural Chemistry

Agrochemical Formulation

In agricultural chemistry, this compound is utilized in formulating effective pesticides and herbicides. These agrochemicals are designed to enhance crop yield and provide protection against pests, thereby contributing to sustainable agricultural practices .

Material Science

Development of Novel Materials

The compound is explored for creating advanced materials with specific properties such as improved thermal stability and chemical resistance. These materials are beneficial for applications in coatings and polymers, where durability and performance are critical .

Biochemical Research

Tool for Enzyme Studies

In biochemical research, this compound acts as a valuable tool for studying enzyme interactions and biological pathways. This is essential for drug discovery processes where understanding molecular interactions can lead to the identification of new therapeutic targets .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The findings indicated significant inhibition of inflammatory markers in models such as cotton pellet-induced granuloma, demonstrating the compound's therapeutic potential.

Case Study 2: Antimicrobial Efficacy

Research on antimicrobial activity highlighted that derivatives of this compound exhibited potent antibacterial effects against resistant strains like Salmonella typhi. The Minimum Inhibitory Concentration (MIC) values were notably low, supporting its candidacy for treating resistant infections .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The bromine atom and the pyrazole ring play crucial roles in binding to the active sites of target proteins, thereby modulating their activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and molecular properties of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine and related pyrazole derivatives:

Spectroscopic and Physical Properties

- FT-IR : The NH₂ stretching vibrations in this compound appear at ~3340–3100 cm⁻¹, similar to other pyrazol-5-amine derivatives .

- NMR : The methyl group in the target compound resonates at δ ~2.17 ppm (¹H), while the aromatic protons show complex splitting due to bromine’s deshielding effect. Comparatively, 3-(3-bromophenyl)-1H-pyrazol-5-amine (MK52) exhibits downfield-shifted aryl protons (δ 7.05–7.76 ppm) .

Crystallographic and Computational Insights

- Crystal Packing : Hydrogen-bonding patterns in this compound (studied via SHELX ) reveal N–H···N interactions, stabilizing the crystal lattice. In contrast, the trifluoromethyl derivative (C₄H₃BrF₃N₃) forms weaker interactions due to CF₃’s electronegativity .

- DFT Studies : The tert-butyl analog (4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine) has a higher HOMO-LUMO gap (4.5 eV) than the target compound (3.8 eV), indicating reduced reactivity .

Biological Activity

4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agriculture.

This compound is characterized by the presence of a bromine atom and a methyl group on the pyrazole ring. The molecular formula is , and it has a molecular weight of 256.11 g/mol. The compound's structure allows for various chemical reactions, including substitution, oxidation, and reduction.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compounds containing the pyrazole scaffold have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In one study, derivatives exhibited apoptosis-inducing capabilities at concentrations as low as 1 μM, enhancing caspase-3 activity significantly at higher concentrations .

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| 7d | MDA-MB-231 | 1.0 | Induced apoptosis |

| 7h | MDA-MB-231 | 1.0 | Induced apoptosis |

| 10c | HepG2 | - | Antiproliferative activity |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against various pathogens, including multidrug-resistant strains of Salmonella typhi. The minimum inhibitory concentration (MIC) was reported at 6.25 mg/mL with an inhibition zone of 17 mm against XDR S. Typhi strains .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound is being studied for anti-inflammatory properties. It serves as a precursor in synthesizing anti-inflammatory medications, indicating its potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. These interactions often involve:

Hydrogen Bonding: The pyrazole ring can form hydrogen bonds with target proteins or enzymes, modulating their activity.

Hydrophobic Interactions: The phenyl group enhances hydrophobic interactions with lipid membranes or protein pockets, improving binding affinity.

Pharmaceutical Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals aimed at treating cancer and inflammatory conditions. Its derivatives are being explored for their potential to develop new anticancer agents that target specific pathways involved in tumor growth .

Agricultural Chemistry

In agricultural applications, this compound is utilized in formulating agrochemicals, particularly pesticides and herbicides. Its efficacy in protecting crops from pests while enhancing yield underscores its importance in sustainable agriculture .

Material Science

The compound's unique properties are also being investigated for creating novel materials with improved thermal stability and chemical resistance, which are beneficial for coatings and polymers .

Case Studies

Several case studies have documented the biological activities of pyrazole derivatives:

- Anticancer Study: A series of pyrazole derivatives were synthesized and tested against various cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis.

- Antimicrobial Evaluation: A study focused on the antibacterial effects against S. Typhi, revealing promising results that support further development as an antibacterial agent.

Q & A

Basic: What are the standard synthetic routes for 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine?

Methodological Answer:

The compound is typically synthesized via multi-step protocols involving cyclocondensation reactions. Key steps include:

- Step 1: Formation of the pyrazole core by reacting hydrazines with β-ketoesters or α,β-unsaturated ketones. Substituted phenylhydrazines are often used to introduce the 1-phenyl group .

- Step 2: Bromination at the 4-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination .

- Step 3: Amination at the 5-position via nucleophilic substitution or reductive amination, depending on precursor availability. Microwave-assisted synthesis has been reported to improve yields and reduce reaction times in analogous pyrazole derivatives .

Validation: Purity is confirmed via HPLC (>97.0% by HPLC) and structural characterization using NMR and mass spectrometry .

Advanced: How can structural contradictions in crystallographic data for pyrazole derivatives be resolved?

Methodological Answer:

Discrepancies in bond lengths or angles (e.g., between X-ray diffraction and computational models) require:

- High-resolution X-ray crystallography: Single-crystal studies at low temperatures (e.g., 100–173 K) minimize thermal motion artifacts, as demonstrated in studies of brominated pyrazoles .

- DFT calculations: Compare experimental data with density functional theory (DFT)-optimized geometries to identify electronic effects (e.g., hyperconjugation) influencing bond lengths .

- Statistical validation: Use R-factors (<0.05) and data-to-parameter ratios (>15:1) to assess reliability, as seen in studies of 3-(4-bromophenyl)-pyrazole derivatives .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Validates molecular weight (MW: 252.11 g/mol) and isotopic patterns for bromine .

- FT-IR: Detects N-H stretches (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Advanced: How can researchers optimize bioactivity studies for antimicrobial applications?

Methodological Answer:

- Structure-Activity Relationship (SAR) Design:

- Assay Protocols:

- Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans).

- Include positive controls (e.g., fluconazole) and solvent controls (DMSO <1% v/v) to validate results .

Basic: How should researchers handle solubility challenges in aqueous assays?

Methodological Answer:

- Co-solvent Systems: Use DMSO-water mixtures (≤10% DMSO) to dissolve the compound, ensuring solvent compatibility with biological assays .

- Surfactant Assistance: Add Tween-80 (0.1% w/v) to improve dispersion in hydrophilic media .

- pH Adjustment: Protonate the amine group (pH <4) using dilute HCl to enhance aqueous solubility .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Molecular Orbital Analysis:

- Docking Studies:

- Kinetic Modeling:

- Apply Eyring equations to predict reaction rates for bromine displacement under varying temperatures .

Basic: What are the safety and storage protocols for this compound?

Methodological Answer:

- Storage: Keep in amber vials at -20°C under inert gas (Ar/N₂) to prevent bromine degradation .

- Waste Disposal: Neutralize with 10% NaOH before incineration to avoid toxic HBr emissions .

- Handling: Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation .

Advanced: How can conflicting bioactivity data across studies be reconciled?

Methodological Answer:

- Meta-Analysis: Compare assay conditions (e.g., pH, solvent, cell lines) from divergent studies. For example, antifungal activity may vary with inoculum size .

- Dose-Response Curves: Re-evaluate IC₅₀ values using standardized protocols to rule out false negatives from poor solubility .

- Orthogonal Assays: Confirm results with alternative methods (e.g., flow cytometry for apoptosis vs. MTT for viability) .

Basic: What are the key applications in medicinal chemistry?

Methodological Answer:

- Central Nervous System (CNS) Targets: Acts as a GPCR ligand modulator, with potential in neuropathic pain models .

- Anticancer Scaffolds: Functionalize the NH₂ group with pharmacophores (e.g., sulfonamides) to enhance DNA intercalation .

- Antimicrobial Agents: Leverage bromine’s electronegativity to disrupt microbial cell walls .

Advanced: What strategies improve regioselectivity in pyrazole functionalization?

Methodological Answer:

- Directing Groups: Install temporary protecting groups (e.g., acetyl on NH₂) to direct bromination to C4 .

- Catalytic Systems: Use Pd(OAc)₂ with ligands (XPhos) for cross-couplings at C3 or C5 positions .

- Microwave Irradiation: Enhance reaction specificity in solvent-free conditions, reducing byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.